![molecular formula C21H20N2O3S B5587101 6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-chromanecarboxamide](/img/structure/B5587101.png)
6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-chromanecarboxamide
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Description
Compounds containing methoxy, thiazol, and chromanecarboxamide groups are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis, molecular structure, and properties of these compounds have been extensively studied to understand their potential applications and interactions.
Synthesis Analysis
The synthesis of compounds similar to "6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-chromanecarboxamide" typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. These processes are designed to introduce specific functional groups and achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic and computational methods. Techniques like NMR, IR, and X-ray crystallography provide insights into the compounds' atomic arrangements, bond lengths, angles, and overall geometry. Density Functional Theory (DFT) calculations further aid in understanding the electronic structure, including the distribution of electrons and the energy levels of molecular orbitals.
Chemical Reactions and Properties
Compounds with methoxy, thiazol, and chromanecarboxamide groups participate in a variety of chemical reactions, influenced by their functional groups' reactivity. These reactions can include nucleophilic substitutions, electrophilic additions, and redox reactions. Their chemical properties are crucial for their biological activity and interaction with biological targets.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and stability, are determined by the compounds' molecular structure and intermolecular interactions. These properties are essential for the compounds' practical applications, affecting their formulation, storage, and administration.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the functional groups present in the molecule. Understanding these properties is vital for predicting the compounds' behavior in chemical reactions and biological systems.
For detailed insights and research findings on similar compounds, the following references are recommended:
- (Viji et al., 2020) - Study on molecular docking and quantum chemical calculations of a related compound.
- (Inkaya et al., 2012) - X-ray structure, spectroscopic characterization, and DFT studies of a similar molecule.
- (Nagarajaiah & Begum, 2015) - Synthesis and characterization of compounds with thiazolo and methoxy groups.
- (Paulrasu et al., 2014) - Synthesis and activities of thiadiazole derivatives.
Mechanism of Action
While the specific mechanism of action for “6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-chromanecarboxamide” is not available, thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
6-methoxy-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-17-7-8-18-15(10-17)9-16(12-26-18)21(24)22-11-19-20(23-13-27-19)14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJMYUJOPIDFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3=C(N=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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